3-(aminomethyl)-N,N-dimethyloxolan-3-amine
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Overview
Description
3-(aminomethyl)-N,N-dimethyloxolan-3-amine is an organic compound that features an oxolane ring with an aminomethyl group and two N,N-dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N,N-dimethyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of oxirane with N,N-dimethylamine in the presence of a catalyst to form the oxolane ring. The aminomethyl group can then be introduced through a subsequent reaction with formaldehyde and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of environmentally friendly solvents and reagents is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N,N-dimethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted oxolane derivatives with various functional groups.
Scientific Research Applications
3-(aminomethyl)-N,N-dimethyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N,N-dimethyloxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: A structural analog with similar functional groups, used as an anticonvulsant drug.
Piperidine derivatives: Compounds with a similar nitrogen-containing ring structure, widely used in pharmaceuticals.
Uniqueness
3-(aminomethyl)-N,N-dimethyloxolan-3-amine is unique due to its specific oxolane ring structure combined with aminomethyl and N,N-dimethylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
161500-02-3 |
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Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(aminomethyl)-N,N-dimethyloxolan-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-9(2)7(5-8)3-4-10-6-7/h3-6,8H2,1-2H3 |
InChI Key |
PPASVTTXWXCGDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCOC1)CN |
Purity |
95 |
Origin of Product |
United States |
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